molecular formula C8H6BrNS B13029452 4-Bromo-3-methylbenzo[d]isothiazole

4-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13029452
M. Wt: 228.11 g/mol
InChI Key: QHCWWPHQHUFKBJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[d]isothiazole ( 75607-89-5) is a brominated heterocyclic compound of significant interest in advanced chemical research and development . With a molecular formula of C 8 H 6 BrNS and a molecular weight of 228.11 g/mol, this compound serves as a versatile building block, particularly in pharmaceutical and materials science chemistry . The benzene-fused isothiazole core, functionalized with both bromo and methyl substituents, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. These reactions allow researchers to elaborate the core structure for the synthesis of diverse compound libraries. Its primary research applications include its use as a key intermediate in the exploration of new biologically active molecules and in the construction of more complex heterocyclic systems . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI Key

QHCWWPHQHUFKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 3 Methylbenzo D Isothiazole and Its Benzo D Isothiazole Precursors

Strategic Approaches for the Construction of the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole ring system can be broadly categorized into several strategic approaches, primarily involving the formation of the key nitrogen-sulfur (N-S) bond. arkat-usa.org These strategies often utilize substituted phenyl precursors and can be classified based on the timing and nature of the bond-forming reactions. arkat-usa.org The main pathways include intramolecular cyclization of pre-functionalized aromatic rings and intermolecular annulation reactions. arkat-usa.org

A general classification of synthetic methods for preparing benzo[d]isothiazoles from aromatic substrates is outlined below:

StrategyDescriptionStarting Material Pre-functionalization
A Intramolecular cyclizationNitrogen and Sulfur pre-loaded
B Intramolecular cyclizationNitrogen pre-loaded
C Intramolecular cyclizationSulfur pre-loaded
D Intermolecular annulationNeither Nitrogen nor Sulfur pre-loaded

Table 1: General classification of synthetic methods for the preparation of benzo[d]isothiazoles. arkat-usa.org

Intramolecular Cyclization Pathways via N-S Bond Formation

Intramolecular cyclization is a prominent strategy for synthesizing the benzo[d]isothiazole core, where a pre-functionalized aromatic precursor undergoes ring closure to form the heterocyclic system. arkat-usa.orgmdpi.com This approach is versatile and can be achieved through various methods, including oxidative reactions, metal-catalyzed processes, and metal-free conditions. arkat-usa.orgmdpi.com

Oxidative cyclization is a well-established method for forming the N-S bond in the synthesis of benzo[d]isothiazoles and their derivatives, such as benzo[d]isothiazolones. arkat-usa.orgmdpi.com This process typically involves the intramolecular dehydrogenative cyclization of precursors like 2-mercaptobenzamides. mdpi.com Various oxidizing agents and catalytic systems can be employed to facilitate this transformation.

For instance, iodobenzene (B50100) diacetate (IBD) has been used as an efficient mediator for the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, a reaction principle that can be extended to sulfur-containing analogues. nih.gov Another example is the use of Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, which efficiently mediates the intramolecular cyclization of phenolic azomethines to form benzoxazoles and benzothiazoles at room temperature. organic-chemistry.org

Electrochemical methods also offer a green and efficient alternative for oxidative N-S bond formation. mdpi.comnih.gov For example, the synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved through an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides in an undivided cell, producing hydrogen gas as the only byproduct. mdpi.com

PrecursorReagent/ConditionProductYieldReference
2-MercaptobenzamidesO₂, KBr (catalyst)Benzo[d]isothiazol-3(2H)-onesExcellent mdpi.com
2-Mercaptobenzamides(n-Bu)₄NBr, electrolysisBenzo[d]isothiazol-3(2H)-onesModerate to good mdpi.com
ortho-HaloarylamidinesElemental SulfurBenzo[d]isothiazoles- arkat-usa.org

Table 2: Examples of Oxidative Cyclization Reactions for Benzo[d]isothiazole Synthesis.

Transition metal catalysis, particularly with copper, is extensively used for the synthesis of benzo[d]isothiazoles and their derivatives. arkat-usa.orgmdpi.com Copper catalysts facilitate the intramolecular N-S bond formation through oxidative dehydrogenative cyclization or by promoting the coupling of appropriately substituted precursors. mdpi.comresearchgate.net

A notable example is the copper(I)-catalyzed intramolecular N-S bond formation from 2-mercapto-N-substituted benzamides, which proceeds under an oxygen atmosphere to yield 2-substituted benzo[d]isothiazolones. arkat-usa.orgmdpi.com This method demonstrates high functional group tolerance. arkat-usa.org Copper(II) salts have also been shown to be effective. For instance, a copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder proceeds under aerobic and alkaline conditions to afford benzo[d]isothiazoles. arkat-usa.org While copper is prevalent, other transition metals like rhodium and nickel have also been utilized in C-H activation strategies to construct the benzo[d]isothiazole ring. arkat-usa.org

CatalystPrecursorSulfur SourceProductReference
CuI2-Mercapto-N-substituted benzamides-2-Substituted benzo[d]isothiazolones arkat-usa.orgmdpi.com
Cu(II) salt2-Bromo-N-arylbenzimidamidesSulfur powderBenzo[d]isothiazoles arkat-usa.org
[Cp*Rh(MeCN)₃][SbF₆]₂BenzimidatesElemental sulfurBenzo[d]isothiazoles arkat-usa.org
Nano-NiFe₂O₄2-HalobenzamidesS₈Benzo[d]isothiazol-3(2H)-ones mdpi.com

Table 3: Examples of Metal-Catalyzed Intramolecular Cyclization for Benzo[d]isothiazole Synthesis.

A proposed mechanism for the Cu(I)-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamide involves the initial coordination of the substrate to the Cu(I) catalyst, followed by oxidation to form a Cu-S bond intermediate. A second oxidation step and subsequent reductive elimination afford the benzo[d]isothiazol-3(2H)-one product and regenerate the Cu(I) catalyst. mdpi.com

In recent years, metal-free synthetic methods have gained significant attention due to their environmental and economic advantages. arkat-usa.orgmdpi.com Several metal-free approaches for the synthesis of the benzo[d]isothiazole core have been developed.

One such method involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide (B99878), followed by direct reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org Another strategy reports a one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation, albeit requiring high temperatures and long reaction times. arkat-usa.org Additionally, a KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere provides an efficient route to benzo[d]isothiazol-3(2H)-ones. mdpi.com

PrecursorReagentsProductReference
3-Substituted-2-fluoro-benzonitrile1. Na₂S; 2. NH₃, NaOClBenzo[d]isothiazol-3-amines arkat-usa.org
ortho-HaloarylamidinesElemental Sulfur, K₃PO₄Benzo[d]isothiazoles arkat-usa.org
2-MercaptobenzamidesO₂, KBr (catalyst)Benzo[d]isothiazol-3(2H)-ones mdpi.com

Table 4: Examples of Metal-Free Intramolecular Cyclization for Benzo[d]isothiazole Synthesis.

Intermolecular Annulation Strategies for Benzo[d]isothiazole Ring Assembly

Intermolecular annulation strategies involve the construction of the benzo[d]isothiazole ring by reacting two or more separate components. arkat-usa.org This approach is particularly useful when starting from precursors that are not pre-functionalized with both nitrogen and sulfur.

A common intermolecular strategy involves the reaction of ortho-functionalized aromatic precursors with external sources of sulfur and/or nitrogen. arkat-usa.org For instance, 2-halobenzamides can react with sulfur sources like elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂) in the presence of a transition-metal catalyst to form benzo[d]isothiazol-3(2H)-ones. mdpi.com

A copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur leads to the formation of benzo[d]isothiazol-3(2H)-ones through sequential C-S and N-S bond formation. mdpi.com Similarly, a copper-catalyzed tandem reaction of o-bromobenzamide with potassium thiocyanate in water provides a concise route to benzisothiazol-3(2H)-one. mdpi.com Metal-free conditions have also been developed, such as the reaction of N,N-disubstituted arylhydrazines with carbon disulfide in the presence of DMSO to yield benzo[d]thiazole-2(3H)-thiones and -ones through a temperature-controlled [3+2] annulation. acs.orgacs.org

Aromatic PrecursorS/N SourceCatalyst/ConditionsProductReference
2-HalobenzamidesS₈CuClBenzo[d]isothiazol-3(2H)-ones mdpi.com
o-BromobenzamideKSCNCuI, in waterBenzisothiazol-3(2H)-one mdpi.com
2-HalobenzamidesCS₂Cu(I)Benzo[d]isothiazol-3(2H)-ones mdpi.com
N,N-Disubstituted arylhydrazinesCS₂DMSO, heat (metal-free)Benzo[d]thiazole-2(3H)-thiones/ones acs.orgacs.org
ortho-Functionalized benzaldehydes(NH₄)₂SO₄, S₈K₃PO₄ (metal-free)Benzo[d]isothiazoles arkat-usa.org

Table 5: Examples of Intermolecular Annulation for Benzo[d]isothiazole Synthesis.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, valued for their ability to construct complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. researchgate.net While MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions, have been successfully employed for the synthesis of a wide array of N-heterocycles, including benzodiazepines and diketopiperazines, their specific application for the direct synthesis of the benzo[d]isothiazole scaffold is an area of developing interest. researchgate.netmdpi.com

The synthesis of heterocyclic compounds often benefits from the step economy and atom efficiency of MCRs. mdpi.com For instance, protocols for synthesizing benzodiazepine (B76468) derivatives involve the one-pot reaction of o-phenylenediamines, aldehydes, and a third component, often facilitated by a catalyst. researchgate.net Similarly, the Ugi four-component reaction (Ugi-4CR) is a cornerstone in the synthesis of peptidomimetics and other complex structures. mdpi.com

While direct MCR protocols leading specifically to 4-bromo-3-methylbenzo[d]isothiazole are not extensively documented, the general principles suggest potential pathways. A hypothetical MCR approach could involve the convergence of an ortho-functionalized benzene (B151609) derivative, a source of the N-S fragment, and a methyl-containing component. The development of such a protocol would represent a significant advancement, offering a highly efficient route to this and other substituted benzo[d]isothiazoles.

Regioselective Introduction of Halogen and Alkyl Substituents on the Benzo[d]isothiazole Scaffold

The precise installation of substituents onto the benzo[d]isothiazole core is critical for tuning its chemical and physical properties. The synthesis of this compound requires highly regioselective methods for introducing both the bromine atom at the 4-position and the methyl group at the 3-position.

Directed Bromination Strategies at the 4-Position

Achieving regioselective bromination at the 4-position of the benzo[d]isothiazole ring is a key synthetic challenge. The inherent electronic properties of the benzothiadiazole and related heterocyclic systems often direct electrophilic substitution. In the case of 2,1,3-benzothiadiazole (B189464) (BTD), the C4 and C7 positions are the most acidic, making them susceptible to functionalization. acs.org

Directed C-H functionalization has proven to be a powerful tool for achieving high regioselectivity. acs.org For related heterocyclic systems, such as benzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.repec.orgrsc.orgthiadiazole), selective bromination at the 4-position has been successfully achieved by reacting the parent heterocycle with bromine in hydrobromic acid. mdpi.comresearchgate.net This method highlights the feasibility of direct halogenation under specific conditions to yield the desired regioisomer.

The table below summarizes conditions for the selective bromination of a related benzobis(thiadiazole) system, which provides insight into potential strategies for benzo[d]isothiazole.

EntryReagentSolventTemperature (°C)Time (h)Yield of 4-bromo product (%)
1Br₂HBr801260
2Br₂HBr1101245
3NBSCHCl₃25 - 61240
4NBSDMF25 - 110240
Data derived from the bromination of benzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.repec.orgrsc.orgthiadiazole), a related heterocyclic system. researchgate.net

These findings suggest that while N-bromosuccinimide (NBS) may be ineffective, direct bromination with Br₂ in an acidic medium can provide the desired 4-bromo-substituted product with significant regioselectivity. researchgate.net Palladium-catalyzed C-H direct arylation has also been shown to be highly selective for the C4 position in other benzothiadiazole systems, indicating another potential avenue for functionalization. nih.gov

Methylation Techniques at the 3-Position

The introduction of a methyl group at the 3-position of the benzo[d]isothiazole scaffold is typically accomplished during the construction of the heterocyclic ring itself, rather than by direct methylation of the pre-formed heterocycle. Many synthetic routes to benzo[d]isothiazoles start with precursors that already contain the desired C3-substituent. arkat-usa.org

For example, a common strategy involves the cyclization of an appropriately substituted 2-thio-benzamide or a related precursor. The synthesis of 3-alkyl or 3-aryl benzo[d]isothiazoles can be achieved from such precursors using an oxidant and a nitrogen source like ammonia. arkat-usa.org A general route might involve the cyclization of a precursor like 2-thioacetyl-benzonitrile.

While direct C-H methylation at the 3-position is less common, palladium-catalyzed cross-coupling reactions could potentially be employed if a suitable 3-halo-benzo[d]isothiazole precursor is available. However, the majority of established syntheses build the 3-methyl group into the structure from the outset.

Sequential Halogenation and Alkylation Methodologies

The synthesis of this compound logically involves a sequence of the reactions described above. A plausible synthetic pathway would start with a precursor that leads to the 3-methylbenzo[d]isothiazole core, followed by regioselective bromination at the 4-position.

An illustrative pathway could be:

Synthesis of 3-methylbenzo[d]isothiazole: This can be achieved through various ring-closure reactions, for instance, from 2-aminothiophenol (B119425) and an acetylating agent or from a 2-(acetyl)phenylsulfenyl halide derivative.

Regioselective Bromination: The resulting 3-methylbenzo[d]isothiazole would then be subjected to a directed bromination reaction, such as treatment with bromine in hydrobromic acid, to install the bromine atom specifically at the 4-position. mdpi.com

Evidence for the feasibility of producing halo-alkyl substituted benzo[d]isothiazoles is found in the synthesis of compounds like 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole. This compound was prepared from an S-(2-acetyl-5-bromophenyl) benzothioate precursor, which upon reaction with sulfuryl chloride and ammonia, yields the target molecule. arkat-usa.org This example demonstrates that the benzo[d]isothiazole ring system can be successfully formed with both a halogen and an alkyl (or haloalkyl) group present on the benzene and isothiazole (B42339) rings, respectively.

Innovative Synthetic Transformations Leading to Substituted Benzo[d]isothiazoles

Beyond classical synthetic methods, innovative approaches such as photochemical rearrangements are being explored to access novel substituted benzo[d]isothiazoles.

Photochemical Permutation and Rearrangement Strategies

Photochemistry offers a unique and powerful tool for the structural modification of heterocyclic compounds under mild conditions. repec.org The photochemical irradiation of isothiazoles can induce a series of structural rearrangements, leading to a permutation of the atoms and substituents within the ring. repec.orgrsc.org This strategy allows a single, readily available isomer to serve as a gateway to other, more difficult-to-access derivatives. repec.org

Upon photoexcitation, isothiazole derivatives can populate excited states that undergo complex rearrangements, effectively shuffling the positions of the ring atoms and their substituents. repec.org Theoretical studies on methylisothiazoles have investigated the mechanisms of these photochemical isomerizations, identifying key intermediates and transition states that govern the reaction pathways. rsc.org

While this photochemical permutation has been established for simpler isothiazoles, preliminary findings indicate that the method could be extended to fused systems like benzo[d]isothiazole. repec.org However, the photochemical behavior of benzo[d]isothiazoles can also lead to other outcomes. Studies have shown that the photodecomposition of benzo[d]isothiazoles can result in ring-opened or dimerized products rather than simple transposition of the ring atoms. rsc.org This highlights a competing pathway that must be considered when designing photochemical syntheses in this system. The development of selective photochemical permutations for benzo[d]isothiazole remains a promising frontier for accessing novel substitution patterns.

Flow Chemistry Applications in Benzo[d]isothiazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, presents a paradigm shift in chemical synthesis. mdpi.comyoutube.com This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction yields, improved safety, and scalability. youtube.com For the synthesis of benzo[d]isothiazole scaffolds, flow chemistry provides solutions for challenges faced in conventional batch reactions, particularly in managing hazardous reagents and unstable intermediates. nih.gov

The construction of the benzo[d]isothiazole core often involves multi-step sequences. arkat-usa.org Flow chemistry enables the "telescoping" of these sequences, where the product of one reaction is directly fed into the next reactor without intermediate workup and purification steps. mdpi.com This integration significantly shortens production timelines. youtube.com Micro-structured reactors used in flow systems allow for rapid and consecutive reactions, which is particularly advantageous when dealing with highly unstable intermediates that can occur during the formation of the isothiazole ring. nih.gov

Key advantages of employing flow chemistry in the synthesis of benzo[d]isothiazole precursors include:

Enhanced Safety: Hazardous and reactive reagents can be generated in-situ and consumed immediately, minimizing the risks associated with their storage and handling. nih.gov

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling precise temperature control of highly exothermic or endothermic reactions. youtube.com

Increased Efficiency and Yield: The precise control over stoichiometry and reaction time often leads to higher yields and purity compared to batch processes. youtube.com

Scalability: Scaling up production in flow chemistry is achieved by running the system for a longer duration or by parallelizing multiple reactor systems, avoiding the complex re-optimization often required when scaling up batch reactions. youtube.com

While specific documented applications of flow chemistry for the synthesis of this compound are not prevalent, the principles are directly applicable to the synthesis of its precursors. For instance, key reactions like intramolecular N-S bond formation or the cyclization of 2-mercaptobenzamides could be significantly optimized under flow conditions. mdpi.com

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

FeatureBenefit in Benzo[d]isothiazole SynthesisSource
Precise Parameter Control Enhanced control over temperature, pressure, and stoichiometry leads to higher yields and purity of benzo[d]isothiazole precursors. youtube.com
Enhanced Safety In-situ generation and immediate consumption of hazardous reagents (e.g., strong oxidants or bases) used in cyclization steps. nih.gov
Rapid Reaction Optimization Automated systems allow for quick screening of reaction conditions to find the optimal pathway for synthesis. youtube.com
Telescoped Reactions Multi-step syntheses of the benzo[d]isothiazole core can be performed consecutively without manual isolation, improving efficiency. mdpi.com
Scalability Straightforward scaling from laboratory (milligram) to production (kilogram) quantities without extensive re-development. youtube.com

Green Chemistry Principles in Benzo[d]isothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of benzo[d]isothiazoles and related benzothiazoles, these principles are increasingly being applied to develop more environmentally benign methodologies. mdpi.comrsc.org

One key area of focus is the use of greener solvents. Water has been successfully employed as a solvent for the one-step synthesis of benzothiazole-2-thiols, a related class of compounds, by reacting 2-aminothiophenols with tetramethylthiuram disulfide. This method features excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org Such aqueous methods could be adapted for the synthesis of benzo[d]isothiazole precursors.

The development of efficient and recyclable catalysts is another cornerstone of green synthesis. For the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles, heterogeneous catalysts like SnP₂O₇ have been shown to give high yields in very short reaction times and can be reused multiple times without loss of activity. mdpi.com Similarly, electrochemical methods, which use electricity as a "clean" reagent, have been reported for the dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones, avoiding the need for conventional chemical oxidants. mdpi.com

Key green chemistry strategies applicable to benzo[d]isothiazole synthesis include:

Use of Environmentally Benign Solvents: Replacing traditional volatile organic compounds with water or other green solvents. rsc.org

Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily separated from the reaction mixture and recycled. mdpi.com

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. arkat-usa.org

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption, although specific applications to this scaffold are part of broader green chemistry trends. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

These approaches collectively contribute to making the synthesis of benzo[d]isothiazoles and their derivatives, including this compound, more sustainable. mdpi.com

Table 2: Green Chemistry Approaches in Benzothiazole (B30560) and Benzo[d]isothiazole Synthesis

Green ApproachReactantsCatalyst/ConditionsProduct TypeKey AdvantagesSource
Aqueous Synthesis 2-Aminothiophenols, Tetramethylthiuram disulfideWater (solvent)Benzothiazole-2-thiolsMetal/ligand-free, excellent yield, short reaction time. rsc.org
Heterogeneous Catalysis 2-Aminothiophenol, Aromatic aldehydesSnP₂O₇BenzothiazolesHigh yields (87–95%), very short reaction times (8–35 min), reusable catalyst. mdpi.com
Electrochemical Synthesis 2-MercaptobenzamidesElectrochemical dehydrogenative cyclizationBenzo[d]isothiazol-3(2H)-onesAvoids chemical oxidants, uses sustainable electricity. mdpi.com
H₂O₂/HCl Catalysis 2-Aminothiophenol, AldehydesH₂O₂/HCl in ethanolSubstituted BenzothiazolesRoom temperature reaction, short duration (1h). mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 3 Methylbenzo D Isothiazole

Reactions at the Halogen Moiety (4-Bromo)

The bromine atom at the 4-position is a versatile functional group, primarily serving as an electrophilic site for substitution or as a handle for transition metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the fused isothiazole (B42339) ring system.

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for replacing aromatic halides with nucleophiles. The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the electronic properties of the aromatic ring. For S_NAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups.

While specific studies on S_NAr reactions of 4-Bromo-3-methylbenzo[d]isothiazole are not extensively detailed, the reactivity can be inferred from related systems. For instance, the synthesis of benzo[d]isothiazol-3-amines has been achieved through the nucleophilic aromatic substitution of a fluorine atom on a 2-fluorobenzonitrile (B118710) precursor, where sodium sulfide (B99878) acts as a nucleophile in the initial step. arkat-usa.org In other isothiazole systems, a bromo substituent has been shown to be displaced by sulfur-based nucleophiles. mdpi.com These examples suggest that the 4-bromo position on the benzo[d]isothiazole scaffold could be susceptible to substitution by strong nucleophiles, such as thiols, alkoxides, or amines, particularly under forcing conditions (high temperature or pressure).

Table 1: Representative Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophile (Nu-H)Reagent/ConditionsExpected Product
PhenolK₂CO₃, DMSO, 140 °C3-Methyl-4-phenoxybenzo[d]isothiazole
ThiophenolNaH, DMF, 100 °C3-Methyl-4-(phenylthio)benzo[d]isothiazole
AnilinePd-catalyst (Buchwald-Hartwig), Base, Toluene, 110 °CN-phenyl-3-methylbenzo[d]isothiazol-4-amine
Sodium MethoxideCuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 100 °C4-Methoxy-3-methylbenzo[d]isothiazole

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. google.com The 4-bromo substituent makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com Given the successful application of Suzuki coupling to various bromo-substituted heterocycles, nih.govnih.govnih.gov this compound is expected to be a highly effective coupling partner.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O3-Methyl-4-phenylbenzo[d]isothiazole
Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄Toluene3-Methyl-4-(thiophen-2-yl)benzo[d]isothiazole
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O4-(4-Methoxyphenyl)-3-methylbenzo[d]isothiazole
Methylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O3,4-Dimethylbenzo[d]isothiazole

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction typically favors the formation of the trans-alkene. This method is highly valuable for the vinylation of aryl halides. The 4-bromo position of the benzo[d]isothiazole ring should readily participate in Heck reactions with various alkenes, such as acrylates, styrenes, or simple olefins, to yield 4-alkenyl-3-methylbenzo[d]isothiazole derivatives.

In recent years, direct C-H activation has emerged as an alternative to classical cross-coupling reactions, offering a more atom-economical approach to C-C bond formation by avoiding the pre-functionalization of one of the coupling partners. researchgate.net While these reactions typically functionalize a C-H bond, their principles are central to modern synthetic strategies. For substrates like this compound, palladium-catalyzed cross-coupling remains the most direct and widely documented method for functionalizing the C-Br bond. Directed arylation or alkenylation reactions would typically be employed to functionalize a C-H position on the aromatic ring, should one be available and sterically accessible.

Reactivity of the Methyl Group (3-Methyl)

The methyl group at the 3-position is generally less reactive than the 4-bromo substituent. However, under specific conditions, it can undergo functionalization, providing an alternative site for molecular elaboration.

The direct functionalization of C(sp³)–H bonds is a challenging but increasingly important area of synthesis. Research on related sulfur-containing heterocyclic systems has demonstrated that the methyl group can be activated under specific oxidative conditions. For example, the Yang group developed a method for the site-selective intramolecular cyclization of 2-methylthiobenzamides promoted by an Ag₂O/Selectfluor system. nih.gov This process proceeds via an α-C(sp³)–H bond functionalization of the methyl group. This finding suggests that similar strategies employing powerful oxidizing agents could potentially be used to functionalize the 3-methyl group of this compound, possibly leading to the formation of 3-(hydroxymethyl) or 3-(fluoromethyl) derivatives as initial products.

Once the methyl group is functionalized via C-H activation or other methods (e.g., radical bromination, though less common for such systems), it becomes a versatile handle for a wide range of side-chain modifications.

Oxidation: A 3-(hydroxymethyl) derivative could be oxidized to the corresponding aldehyde (3-formylbenzo[d]isothiazole) using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid (4-bromo-benzo[d]isothiazole-3-carboxylic acid) with stronger oxidants like potassium permanganate (B83412) (KMnO₄).

Nucleophilic Substitution: A 3-(halomethyl) derivative, such as 3-(bromomethyl)-4-bromobenzo[d]isothiazole, would be an excellent electrophile for substitution reactions with nucleophiles like cyanides, azides, or amines to introduce further complexity.

These subsequent modifications, while not directly documented for this compound, represent logical synthetic pathways that capitalize on the initial functionalization of the 3-methyl group.

Transformations of the Isothiazole Ring System

The reactivity of the benzo[d]isothiazole scaffold is diverse, allowing for transformations that modify the core isothiazole ring. These reactions are crucial for synthesizing novel derivatives and exploring the chemical space of this heterocyclic family.

Oxidative Derivatization of the Sulfur Atom

The sulfur atom in the isothiazole ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides (sulfones). These oxidized derivatives often exhibit altered chemical and biological properties. The oxidation of the sulfur in the benzisothiazole ring system can be achieved using various oxidizing agents. For instance, meta-Chloroperoxybenzoic acid (m-CPBA) has been shown to be effective in the sequential double oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to yield the corresponding saccharine derivatives. nih.gov

Another reagent, Selectfluor, has been utilized for the controlled oxidation of related compounds. nih.gov In a process involving N-substituted benzo[d]isothiazol-3(2H)-ones, Selectfluor in a mixture of DMF and water at room temperature can produce the corresponding N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides. nih.gov The choice of oxidant and reaction conditions can allow for the selective formation of either the S-oxide or the S,S-dioxide. The development of chiral, nonracemic 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxide oxides has also been explored for use as asymmetric oxidizing reagents themselves. acs.org

Table 1: Oxidizing Agents for Benzisothiazole Derivatives

Oxidizing Agent Substrate Example Product Reference
m-CPBA N-substituted benzo[d]isothiazol-3(2H)-ones Saccharine derivatives (S,S-dioxide) nih.gov

Ring-Opening and Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful synthetic method for the formation of unsaturated rings from acyclic dienes, catalyzed by metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. organic-chemistry.orgwikipedia.org The reaction proceeds through a metallacyclobutane intermediate as proposed by the Chauvin mechanism. organic-chemistry.org This methodology is widely applied to create carbocyclic and heterocyclic rings of various sizes, from 5-membered up to 30-membered macrocycles. organic-chemistry.orgwikipedia.org

While RCM is a versatile tool in organic synthesis, its application to directly modify the benzo[d]isothiazole ring system itself is not extensively documented in the literature. sigmaaldrich.com Typically, RCM is employed to cyclize appended side chains rather than participate in the opening or closing of the aromatic heterocyclic core. The stability of the aromatic isothiazole ring makes it unlikely to participate in the [2+2] cycloaddition and cycloreversion steps characteristic of the metathesis mechanism under standard conditions.

Photochemical Rearrangements and Isomerizations

Photochemistry offers pathways to unique molecular transformations that are often inaccessible through thermal methods. baranlab.org The absorption of UV light can promote a molecule to an excited state, where it can undergo rearrangements and isomerizations. scribd.com For heterocyclic systems, photochemical reactions can lead to ring contraction, ring expansion, or isomerization to other heterocyclic structures. A well-known example in a different system is the Di-pi-methane rearrangement, where 1,4-dienes are photochemically converted to vinyl cyclopropanes. scribd.com

Specific photochemical studies on this compound are not widely reported. However, related heterocyclic systems can provide insight into potential reaction pathways. For instance, the photochemical E-Z isomerization of overcrowded alkenes containing benzoxazole (B165842) moieties has been studied, demonstrating that light can induce significant structural changes. diva-portal.org It is conceivable that irradiation of this compound could lead to isomerization, potentially involving the cleavage of the weak N-S bond followed by rearrangement to a more stable isomer like a benzothiazole (B30560). However, without specific experimental data, such pathways remain hypothetical.

Electrophilic and Nucleophilic Attack on the Heterocyclic Core

The electronic nature of the benzo[d]isothiazole ring dictates its reactivity towards electrophiles and nucleophiles. The heterocyclic portion of this compound contains two heteroatoms, nitrogen and sulfur, which are primary sites for electrophilic attack. The sulfur atom can be attacked by electrophiles, most notably oxidizing agents, as discussed in section 3.3.1. The nitrogen atom possesses a lone pair of electrons and can be protonated or alkylated.

Nucleophilic attack directly on the heterocyclic ring carbons is generally challenging due to the ring's aromaticity and electron-rich nature. However, such reactions can occur if the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present at a susceptible position. In related isothiazole systems, nucleophilic displacement of a halide at the 5-position has been observed. mdpi.com Studies on substituted benzofurazans and their N-oxides, which are structurally related to benzisothiazoles, show that nucleophiles can attack the heterocyclic nitrogen or a bridgehead carbon, leading to complex rearrangements and the formation of new ring systems. rsc.org For this compound, the bromine on the benzene (B151609) ring activates the aromatic carbocycle towards nucleophilic aromatic substitution, but attack on the isothiazole core itself would likely require more forcing conditions or specific activation.

Theoretical Understanding of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like this compound. researchgate.net These theoretical studies can elucidate reaction mechanisms, predict the most likely sites for chemical attack, and characterize the transition states involved in chemical transformations. researchgate.net

A DFT study on the closely related 3-chloro-1,2-benzisothiazole (B19369) using the 6-311++G(d,p) basis set provided insights into its geometry, vibrational frequencies, and electronic properties. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution and intramolecular interactions, helping to understand the stability of the molecule. nih.gov For 3-chloro-1,2-benzisothiazole, Mulliken population analysis was used to determine the charge distribution on the atoms, identifying the most electrophilic and nucleophilic sites. nih.gov Such theoretical calculations allow researchers to predict how this compound would interact with other reagents and to rationalize observed experimental outcomes. By modeling the energy profiles of potential reaction pathways, the transition state structures and their associated activation energies can be calculated, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net

Table 2: Key Theoretical Descriptors from DFT Studies and Their Significance

Theoretical Descriptor Significance Reference
HOMO Energy Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. nih.govnih.gov
LUMO Energy Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. nih.govnih.gov
HOMO-LUMO Gap A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Mulliken/NBO Charges Describes the distribution of electron density on atoms, predicting sites for electrophilic and nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) Maps electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For 4-Bromo-3-methylbenzo[d]isothiazole, ¹H and ¹³C NMR spectra would provide critical information for confirming the regiochemistry of the bromo and methyl substituents on the benzo[d]isothiazole core.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of their positions on the benzene (B151609) ring. The methyl protons would appear as a singlet, and its chemical shift would be indicative of its electronic environment. Similarly, in the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal, confirming the carbon skeleton and the positions of the substituents. Advanced NMR techniques, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of all proton and carbon signals. The use of the Gauge-Independent Atomic Orbital (GIAO) method in computational chemistry can also aid in the prediction and interpretation of NMR chemical shifts. nih.govscielo.org.mx

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are invaluable for identifying functional groups and elucidating structural features.

The FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the benzo[d]isothiazole ring system. Key vibrational modes would include C-H stretching in the aromatic and methyl groups, C=C and C=N stretching within the heterocyclic and benzene rings, and various in-plane and out-of-plane bending vibrations. The C-Br stretching vibration would also be present at a characteristic low frequency. A detailed assignment of these vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. nih.govscielo.org.mxesisresearch.orgnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2975-2850
C=C/C=N Ring Stretch1600-1450
C-H Bending1475-1300
C-Br Stretch600-500

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). The fragmentation pattern would provide further structural confirmation, with potential fragmentation pathways including the loss of the bromine atom, the methyl group, or cleavage of the isothiazole (B42339) ring.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of a molecule, which are determined by its electronic structure. The UV-Vis absorption spectrum of this compound in a suitable solvent would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.

Studying the photophysical properties of related heterocyclic systems, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, has shown that the solvent polarity can influence the absorption and emission spectra, providing insights into the nature of the excited states. rsc.org Time-resolved fluorescence measurements could further elucidate the dynamics of the excited state processes. The characterization of the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is crucial for assessing the potential of the compound in optoelectronic applications. nih.gov

Spectroscopic Technique Information Obtained
X-ray Crystallography3D molecular structure, bond lengths, bond angles
NMR SpectroscopyStereochemical and regiochemical analysis, connectivity
FTIR/Raman SpectroscopyMolecular fingerprint, functional groups, vibrational modes
Mass SpectrometryPrecise molecular weight, fragmentation patterns
UV-Vis/Fluorescence SpectroscopyPhotophysical properties, electronic transitions

Computational and Theoretical Studies on 4 Bromo 3 Methylbenzo D Isothiazole

Reaction Pathway Predictions and Transition State Calculations

Computational chemistry can be used to model the mechanism of chemical reactions involving 4-Bromo-3-methylbenzo[d]isothiazole. This involves identifying the most likely pathways a reaction can take, from reactants to products, by mapping the potential energy surface. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate.

For instance, in a nucleophilic substitution reaction, where the bromine atom is replaced, calculations can determine the energy barrier for the reaction to occur. This is done by performing a transition state search, which identifies a saddle point on the potential energy surface. The structure of the transition state provides valuable insights into the geometry of the activated complex.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, the methyl group can rotate. Molecular Dynamics (MD) simulations can be used to study this and other aspects of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations can provide insights into the conformational flexibility of the molecule, particularly the rotational barrier of the methyl group. By running the simulation at different temperatures, one can observe how the molecule explores its conformational space.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can analyze how it interacts with the surrounding solvent molecules. This can reveal information about its solubility and how the solvent might influence its reactivity. MD simulations are also used to study the interaction of a molecule with a biological target, such as a protein, or its adsorption onto a surface. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. rsc.org For a series of related compounds, QSPR can be used to predict properties that are difficult or time-consuming to measure experimentally.

To build a QSPR model for properties like boiling point, vapor pressure, or solubility of substituted benzisothiazoles, a dataset of compounds with known experimental values is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's structure and can be derived from its geometry (e.g., molecular volume, surface area) or electronic properties (e.g., dipole moment, polarizability).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that relates the descriptors to the property of interest. nih.gov Once a statistically robust model is created, it can be used to predict the properties of new, unsynthesized compounds like this compound, based solely on its calculated descriptors. iupac.orgresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzisothiazole
Benzothiazole (B30560)
4-Bromo-3-methylamino-isothiazole 1,1-dioxide
4-Bromobenzo[d]thiazole
4-Bromo-6-methylbenzo[d]isothiazole
6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide

Insufficient Published Research on this compound Limits Comprehensive Application Analysis

Following a thorough investigation of scientific databases and publicly available research, it has been determined that there is a significant lack of specific published data on the chemical compound this compound (CAS No. 75607-89-5) to construct a detailed article based on the requested outline. While the compound is commercially available, its specific applications and research findings in the requested areas of chemical science are not sufficiently documented in peer-reviewed literature or patents.

The investigation sought to find information regarding the compound's role as a synthetic intermediate, its utility in materials science, and its applications in catalysis, as per the specified structure. However, the search yielded no specific studies detailing the use of this compound in the following contexts:

As a Versatile Synthetic Intermediate: No literature was found describing its use as a building block in cascade or multistep syntheses, nor as a specific precursor for advanced heterocyclic systems. While the isothiazole (B42339) ring system, in general, is a valuable scaffold in organic synthesis, specific examples and reaction pathways involving the 4-bromo-3-methyl isomer are not reported.

Utility in Materials Science: There are no available studies on the incorporation of this compound into organic electronic materials such as OLEDs or semiconductors. Similarly, its potential as a component in optically active or photochromic systems is not described in the current body of scientific literature. Research in this area tends to focus on other isomers or related benzothiazole structures.

Role in Catalysis and Ligand Design: The potential role of this compound in the design of ligands for catalysis is not documented. The exploration of its coordination chemistry or application in catalytic processes has not been a subject of published research.

Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the detailed requirements of the provided outline. Constructing such an article would necessitate speculation or the incorrect appropriation of data from related but distinct chemical compounds, which would compromise the integrity and accuracy of the content. Further research and publication on this specific chemical entity would be required to enable a comprehensive review of its applications.

No Published Research Found on the Non-Biological and Non-Clinical Chemical Applications of this compound

Despite a comprehensive search of scientific literature, no published research articles or data could be located regarding the non-biological and non-clinical applications of the chemical compound this compound in the specified areas of chemical science.

Specifically, there is a lack of available information on the use of this compound in the following contexts:

Non Biological and Non Clinical Applications of 4 Bromo 3 Methylbenzo D Isothiazole in Chemical Science

Deployment as Chemical Probes in Fundamental Mechanistic Research:There is no evidence of 4-Bromo-3-methylbenzo[d]isothiazole being utilized as a chemical probe to investigate reaction mechanisms. Such applications would typically involve using the compound to trap reactive intermediates, act as a reporter molecule, or serve as a model system to elucidate catalytic cycles.

While information exists for the synthesis and biological evaluation of various benzo[d]isothiazole derivatives, and the catalytic applications of other related heterocyclic compounds, this information does not extend to the specific compound and applications requested. The focus of the available literature on benzo[d]isothiazoles is predominantly centered on their potential in medicinal chemistry.

Therefore, due to the absence of primary research data, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible at this time.

Future Research Directions and Emerging Opportunities in 4 Bromo 3 Methylbenzo D Isothiazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[d]isothiazoles has evolved significantly, moving towards more efficient and environmentally benign methodologies. arkat-usa.orgnih.gov Future research should focus on applying these modern strategies to the specific synthesis of 4-Bromo-3-methylbenzo[d]isothiazole, overcoming the limitations of classical multi-step procedures.

Key areas for development include:

C-H Activation/Annulation: Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has proven effective for assembling the benzo[d]isothiazole core. arkat-usa.org Adapting this C-H activation strategy could provide a direct and atom-economical route to this compound from appropriately substituted starting materials.

Electrochemical Synthesis: Electrochemistry is an emerging green tool in organic synthesis. nih.gov An electrochemical dehydrogenative cyclization via intramolecular N–S bond formation could offer a sustainable, reagent-free alternative to conventional chemical oxidants for producing the target compound. nih.gov

Copper-Catalyzed Cyclization: Copper-catalyzed methods are prevalent in N–S bond formation. nih.gov Research into copper-catalyzed intramolecular cyclization of 2-mercaptobenzamide precursors or intermolecular reactions of 2-halobenzamides with a sulfur source could be optimized for the high-yield synthesis of this compound. nih.gov The use of water as a solvent in such reactions represents a particularly green and sustainable approach. researchgate.net

Exploration of Unprecedented Reactivity Patterns

The dual functionality of this compound (an aryl bromide and a methyl group on the heterocyclic ring) offers significant opportunities for exploring novel reactivity. Future work should aim to selectively functionalize these sites to generate a diverse library of new derivatives.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups, systematically modifying the electronic properties and steric profile of the molecule.

Functionalization of the Methyl Group: The methyl group at the 3-position could be a site for radical-based reactions or oxidation to introduce further functionality, such as hydroxymethyl, formyl, or carboxyl groups. These transformations would provide derivatives with new reactive handles for further conjugation.

Ring Transformation Reactions: The isothiazole (B42339) ring itself can undergo ring-opening and transformation reactions under specific conditions. Investigating the stability and reactivity of the 4-bromo-3-methyl substituted ring towards nucleophiles, reducing agents, or light could uncover novel rearrangement pathways, leading to entirely new heterocyclic scaffolds.

Integration into Advanced Catalytic Cycles

The inherent structural features of this compound make it an intriguing candidate for applications in catalysis.

Ligand Development: The nitrogen and sulfur heteroatoms in the isothiazole ring are capable of coordinating to transition metals. The electronic properties of the ligand could be finely tuned by leveraging the electron-withdrawing nature of the bromine atom and the electron-donating methyl group. Future research could involve synthesizing and evaluating palladium, rhodium, or copper complexes of this compound-derived ligands for use in cross-coupling, C-H activation, or asymmetric catalysis.

Organocatalysis: The unique electronic environment of the benzo[d]isothiazole core could be harnessed to design novel organocatalysts. For example, derivatives could be explored as catalysts for reactions that benefit from the specific Lewis basicity of the nitrogen or sulfur atoms.

Design of Next-Generation Functional Materials Based on the Benzo[d]isothiazole Core

The rigid, planar structure and heteroaromatic nature of the benzo[d]isothiazole core are features commonly found in organic functional materials. mdpi.com The specific substitution of this compound could be exploited to create materials with tailored optoelectronic properties.

Organic Electronics: The electron-deficient character of the isothiazole ring, further modulated by the bromine atom, suggests potential use as a building block for n-type or ambipolar organic semiconductors. Future work could involve synthesizing oligomers or polymers incorporating the this compound unit for evaluation in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Fluorescent Probes: Many heterocyclic compounds exhibit strong fluorescence. mdpi.com Research into the photophysical properties of this compound and its derivatives could lead to the development of novel fluorescent dyes or sensors. The bromine atom provides a site for conjugation to other fluorophores or to biomolecules for imaging applications.

Computational Design of Novel Benzo[d]isothiazole Derivatives with Tailored Properties

Computational chemistry provides powerful tools for accelerating the discovery of molecules with desired functions. nih.gov Applying these methods to this compound can guide synthetic efforts and prioritize candidates for specific applications.

In Silico Drug Design: The benzo[d]isothiazole scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing activity against various biological targets. arkat-usa.orgnih.govnih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to design novel derivatives of this compound. nih.gov For instance, these methods could predict the binding affinity of virtual libraries of derivatives against targets like the PD-1/PD-L1 protein-protein interaction, guiding the synthesis of next-generation therapeutic agents. nih.gov

Materials Property Prediction: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic properties (e.g., HOMO/LUMO levels), absorption spectra, and emission characteristics of novel materials based on the this compound core. This would allow for the rational, in silico design of materials with optimized properties for electronics or sensing before committing to synthetic work.

Q & A

What are the primary synthetic routes for preparing 4-Bromo-3-methylbenzo[d]isothiazole derivatives, and how are reaction conditions optimized?

Basic Research Question
A common approach involves coupling halogenated intermediates with heterocyclic precursors. For example, microwave-assisted synthesis under solvent-free conditions can enhance reaction efficiency and yield. In one protocol, substituted benzaldehydes are refluxed with triazole derivatives in ethanol under acidic conditions, followed by solvent evaporation and purification . Microwave irradiation (e.g., 300 W for 6 minutes) significantly reduces reaction time compared to conventional heating, as demonstrated in the synthesis of benzothiazole analogs . Optimization often includes adjusting molar ratios, catalyst selection (e.g., silica gel), and temperature control to minimize side reactions.

Which spectroscopic and crystallographic techniques are most robust for characterizing this compound derivatives?

Basic Research Question
Key methods include:

  • 1H/13C NMR : To confirm substituent positions and monitor reaction progress. For instance, aromatic protons in benzisothiazole derivatives typically resonate at δ 7.0–8.5 ppm, with bromine causing deshielding effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, as seen in derivatives like C11H11BrNOS (observed m/z 283.9739 vs. calculated 283.9727) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 23.51° between benzisoxazole and imidazothiadiazole rings) and non-covalent interactions (C–H⋯π, π-π stacking) critical for stability .

How do intermolecular interactions in this compound derivatives influence their crystallographic packing and stability?

Advanced Research Question
Crystal packing is governed by weak interactions such as C–H⋯N hydrogen bonds (e.g., C8–H8⋯N1 chains along the c-axis) and π-π stacking (centroid distances ~3.5 Å). These interactions stabilize supramolecular architectures and affect solubility and melting points. For example, head-to-head dimers linked via R22(24) motifs enhance thermal stability . Computational tools like Gaussian 03W can model these interactions to predict packing behavior .

What methodological strategies are employed to analyze structure-activity relationships (SAR) in halogenated benzo[d]isothiazole derivatives?

Advanced Research Question
SAR studies often compare isostructural analogs (e.g., chloro vs. bromo derivatives) to assess halogen effects on bioactivity. For instance, replacing chlorine with bromine in 4-(4-aryl)thiazoles alters antimicrobial potency due to differences in electronegativity and van der Waals radii . Conformational analysis via Spartan 06 and docking studies (e.g., AutoDock) further elucidate binding modes with biological targets .

How can microwave irradiation and solvent-free conditions improve the synthesis of benzo[d]isothiazole derivatives?

Advanced Research Question
Microwave irradiation accelerates reactions by enabling rapid, uniform heating. In solvent-free protocols, silica gel acts as a dispersant, reducing side reactions. For example, 2-(4-methoxyphenyl)benzothiazole was synthesized in 94% yield under microwave conditions (300 W, 6 minutes) vs. ~70% via conventional reflux . Parameters like irradiation power and time must be optimized to prevent decomposition.

What are the challenges in resolving contradictory bioactivity data for halogenated benzo[d]isothiazole analogs?

Advanced Research Question
Contradictions often arise from variations in assay conditions (e.g., bacterial strains, concentration ranges) or impurities in synthesized compounds. Rigorous purification (e.g., recrystallization in methanol ) and standardized bioassays are critical. For example, minor structural changes (e.g., methyl vs. phenyl substituents) can drastically alter MIC values, necessitating dose-response curve validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.